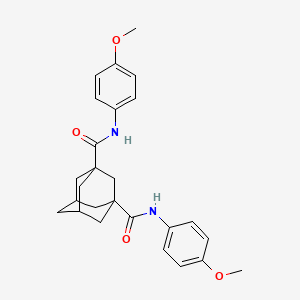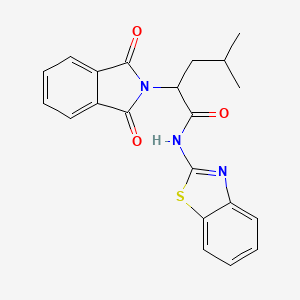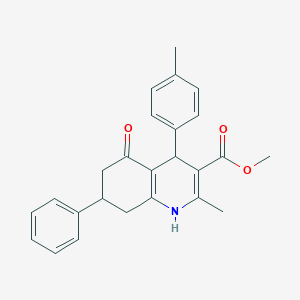
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide, also known as BMMA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BMMA is a member of the adamantane family of compounds, which are characterized by their rigid, cage-like structures.
作用機序
The mechanism of action of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide involves its ability to bind to specific sites on proteins, thereby disrupting their function. In the case of Hsp90, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide binds to a specific site on the protein and prevents it from interacting with other proteins. This disruption of protein-protein interactions can have a wide range of effects on cellular processes, making N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide a valuable tool for studying these processes.
Biochemical and Physiological Effects:
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have anti-inflammatory and anti-cancer properties. These properties make N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide a valuable tool for studying the mechanisms of these diseases and developing new treatments.
実験室実験の利点と制限
One of the major advantages of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide is its ability to bind to specific sites on proteins, making it a valuable tool for studying protein-protein interactions. Additionally, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to be highly effective in disrupting the function of Hsp90, which is involved in a wide range of cellular processes. However, there are also limitations to the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide in lab experiments. For example, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide is a synthetic compound and may not accurately reflect the properties of natural compounds. Additionally, the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide may be limited by its toxicity and potential effects on cellular processes.
将来の方向性
There are a number of future directions for research involving N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide. One area of research involves the development of new compounds based on the structure of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide that may be more effective in disrupting protein-protein interactions. Additionally, there is potential for the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide in the development of new treatments for diseases such as cancer and inflammation. Finally, further studies are needed to better understand the limitations of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide and its potential effects on cellular processes.
合成法
The synthesis of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide involves the reaction of 1,3-diaminoadamantane with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then subjected to a second reaction with 4-methoxybenzoyl chloride to yield the final product, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide. This synthesis method has been optimized to produce high yields of pure N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide, making it a valuable tool for scientific research.
科学的研究の応用
N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide as a tool for studying protein-protein interactions. N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide has been shown to bind to a specific site on the protein Hsp90, which is involved in a variety of cellular processes. By binding to this site, N,N'-bis(4-methoxyphenyl)-1,3-adamantanedicarboxamide can disrupt the function of Hsp90 and provide insights into the role of this protein in disease processes.
特性
IUPAC Name |
1-N,3-N-bis(4-methoxyphenyl)adamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-31-21-7-3-19(4-8-21)27-23(29)25-12-17-11-18(13-25)15-26(14-17,16-25)24(30)28-20-5-9-22(32-2)10-6-20/h3-10,17-18H,11-16H2,1-2H3,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGAYAKNRQEVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C(=O)NC5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-methoxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1,3-dicarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}isonicotinamide](/img/structure/B4974104.png)
![ethyl 6-chloro-4-[(2-hydroxypropyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B4974113.png)
![2-{5-[2-(2-fluorophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyrimidine](/img/structure/B4974116.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4974121.png)


![(4-bromophenyl)[3-ethyl-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]amine hydrobromide](/img/structure/B4974157.png)


![N~2~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4974181.png)
![N~1~-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-N~2~,N~2~-dimethylglycinamide](/img/structure/B4974182.png)
![2-[3-(2-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-nitrophenyl)ethanone hydrobromide](/img/structure/B4974194.png)
![methyl N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-phenylethyl)glycinate](/img/structure/B4974200.png)
![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974213.png)